molecular formula C14H14N2O2 B7514692 N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide

Cat. No. B7514692
M. Wt: 242.27 g/mol
InChI Key: LUGNPTSHDSZVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide, also known as MOPPA, is a chemical compound with potential applications in scientific research. It is a member of the pyridine family and has a molecular formula of C16H15N2O2. MOPPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity. It binds to a specific site on the receptor and increases the affinity of the receptor for glutamate, the primary neurotransmitter involved in NMDA receptor activation. This results in increased calcium influx into the cell and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory. N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide has also been shown to have neuroprotective effects, reducing cell death in models of neurodegenerative disease. Additionally, N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to enhance the release of dopamine and serotonin, two neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide in lab experiments is its specificity for the NMDA receptor, allowing for targeted modulation of this receptor. Additionally, N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide is its relatively low potency compared to other NMDA receptor modulators. Additionally, further studies are needed to fully understand the potential side effects of N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide and its long-term effects on neuronal function.

Future Directions

There are several potential future directions for research on N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide and its effects on neuronal function. Finally, N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide may have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility.

Synthesis Methods

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with N-methylphenylacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloropyridine with N-methylphenylacetamide in the presence of a base and a palladium catalyst.

Scientific Research Applications

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(12-7-3-2-4-8-12)14(18)11-16-10-6-5-9-13(16)17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGNPTSHDSZVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-oxopyridin-1-yl)-N-phenylacetamide

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